6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine
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Overview
Description
The compound “6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a difluoromethyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the difluoromethyl group and the 2,3-dihydro-1,4-benzodioxin-6-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrimidine ring, the difluoromethyl group, and the 2,3-dihydro-1,4-benzodioxin-6-yl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar difluoromethyl group and the aromatic pyrimidine ring could affect its solubility, boiling point, melting point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-7,14H,4-5H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLKPUVOLQCRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC3=C(C=C2)OCCO3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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